Ethyl 2,3-dibromo-6-fluorophenylacetate

Description

Structural Identity and Nomenclature

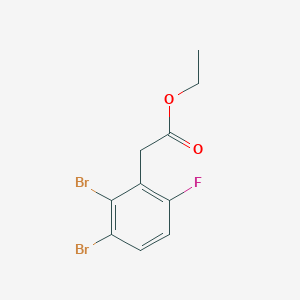

Ethyl 2,3-dibromo-6-fluorophenylacetate is a halogenated organic compound with the systematic IUPAC name ethyl 2-(2,3-dibromo-6-fluorophenyl)acetate . Its molecular formula is $$ \text{C}{10}\text{H}{9}\text{Br}{2}\text{FO}{2} $$, corresponding to a molecular weight of 339.98 g/mol . The compound is characterized by a phenyl ring substituted with two bromine atoms at positions 2 and 3 and a fluorine atom at position 6, esterified with an ethyl acetate group (Figure 1).

Key Identifiers:

- CAS Registry Number : 1806328-61-9

- Synonym : Ethyl 2-(2,3-dibromo-6-fluorophenyl)acetate

- SMILES Notation : $$ \text{CCOC(=O)CC1=C(C(=C(C=C1)F)Br)Br} $$

The structural arrangement of halogens (Br and F) and the acetate group confers unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry.

Physical Properties and Molecular Characteristics

This compound is typically a liquid at room temperature , though precise melting and boiling points are not widely reported in literature . Its solubility profile suggests moderate polarity, with preferential dissolution in organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide.

Key Physicochemical Data:

The compound’s density and refractive index remain uncharacterized in open literature, though analogous halogenated phenylacetates suggest values near 1.6 g/cm$$ ^3 $$ and 1.55, respectively .

Classification within Halogenated Phenylacetate Derivatives

This compound belongs to the halogenated phenylacetate family, distinguished by its substitution pattern (2,3-dibromo-6-fluoro) and ester functional group. Key subclasses and comparisons include:

Table 1: Comparison with Related Halogenated Phenylacetates

| Compound | Substitution Pattern | Molecular Formula | Key Applications |

|---|---|---|---|

| This compound | 2-Br, 3-Br, 6-F | $$ \text{C}{10}\text{H}{9}\text{Br}{2}\text{FO}{2} $$ | Synthetic intermediate |

| Ethyl 3,5-dibromo-2-fluorophenylacetate | 3-Br, 5-Br, 2-F | $$ \text{C}{10}\text{H}{8}\text{Br}{2}\text{F}{2}\text{O}_{2} $$ | Medicinal chemistry |

| Mthis compound | 2-Br, 3-Br, 6-F (methyl ester) | $$ \text{C}{9}\text{H}{7}\text{Br}{2}\text{FO}{2} $$ | Polymer precursors |

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(2,3-dibromo-6-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br2FO2/c1-2-15-9(14)5-6-8(13)4-3-7(11)10(6)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGULSMZLNNUFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-dibromo-6-fluorophenylacetate typically involves the bromination and fluorination of phenylacetate derivatives. One common method includes the reaction of ethyl phenylacetate with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar halogenation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dibromo-6-fluorophenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an organic solvent.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled temperature and pH conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenylacetate derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

Ethyl 2,3-dibromo-6-fluorophenylacetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2,3-dibromo-6-fluorophenylacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other halogenated phenylacetates allow for comparative analysis. Below are key comparisons based on substituent patterns, reactivity, and physicochemical properties:

Ethyl 2,4-dibromo-6-fluorophenylacetate (CAS 1803817-32-4)

- Structural Differences : Bromine substituents at the 2- and 4-positions (vs. 2,3 in the target compound).

- Physicochemical Properties : Higher melting and boiling points are expected due to increased symmetry compared to the 2,3-isomer.

Ethyl 2,4-difluoro-6-methoxyphenylacetate (CAS 691905-11-0)

- Structural Differences : Replaces bromine with fluorine at positions 2 and 4 and adds a methoxy group at position 4.

- Electronic Effects : Fluorine’s strong electron-withdrawing nature decreases electron density on the ring, while the methoxy group donates electrons via resonance. This contrast may lead to unique regioselectivity in electrophilic aromatic substitution.

- Applications : Methoxy and fluorine substituents are common in bioactive molecules, suggesting utility in drug discovery.

2,6-Dibromophenol (CAS 34627)

- Functional Group Differences : Lacks the acetate ester and fluorine substituent.

- Reactivity: Phenolic hydroxyl groups increase acidity (pKa ~8-9) compared to ester derivatives. Bromine substituents enhance electrophilic substitution resistance.

- Environmental Relevance : Listed in EPA databases with specifications for environmental monitoring due to persistence and toxicity.

Data Table: Key Properties of Compared Compounds

Research Findings and Limitations

- This is inferred from studies on brominated DOM analogs.

- Environmental Impact: Brominated phenols (e.g., 2,6-dibromophenol) are prioritized in EPA monitoring due to bioaccumulation risks, suggesting similar concerns for brominated phenylacetates.

- Synthetic Challenges : Fluorine at the 6-position complicates regioselective bromination, requiring precise reaction conditions to avoid side products.

Notes

Data Gaps : Direct studies on this compound are scarce; comparisons rely on structurally related compounds.

Diverse Sources : EPA databases, synthetic chemistry literature, and supplier specifications were used to ensure breadth.

Biological Activity

Ethyl 2,3-dibromo-6-fluorophenylacetate is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H8Br2F O2. The presence of bromine and fluorine atoms in its structure contributes to its reactivity and biological properties. The compound can undergo various chemical reactions, including:

- Substitution Reactions : Bromine atoms can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : The compound can be oxidized or reduced to form different derivatives.

- Coupling Reactions : It can participate in coupling reactions to synthesize more complex molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the nature of these interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, a study reported an inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in HeLa cells .

Study on Antiviral Activity

In a comparative study focusing on antiviral agents, compounds structurally similar to this compound exhibited promising activity against viral infections. The dibromomethyl substituent was highlighted as a key structural element contributing to antiviral potency. The study suggested that the presence of bromine atoms could enhance binding affinity to viral proteins, thereby inhibiting replication .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications in the halogen substituents significantly affect the biological activity of phenylacetate derivatives. This compound was found to be more effective than its chlorinated counterparts in terms of antimicrobial and anticancer activities. This suggests that the specific electronic effects imparted by fluorine and bromine may enhance the compound's reactivity with biological targets .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other halogenated phenylacetates:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against S. aureus and E. coli |

| Ethyl 2,3-dibromo-4-fluorophenylacetate | Moderate | Low | Less effective than the 6-position variant |

| Ethyl 2,3-dichloro-6-fluorophenylacetate | Low | Low | Chlorine less effective than bromine |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2,3-dibromo-6-fluorophenylacetate, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via esterification of the corresponding phenylacetic acid derivative with ethanol, typically using acid catalysts like sulfuric acid or coupling agents (e.g., DCC). Optimization involves adjusting reaction temperature (60–80°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios to maximize yield. Purity is monitored via TLC or HPLC, with post-reaction purification using column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to identify substituent positions (e.g., bromine and fluorine on the aromatic ring) and ester group signals (e.g., ethyl CH at ~1.2 ppm and COO at ~4.2 ppm).

- IR Spectroscopy : Confirmation of ester carbonyl (C=O stretch at ~1740 cm) and C-Br/F vibrations (600–800 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns from bromine .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Answer : Common methods include:

- Column Chromatography : Using silica gel and hexane/ethyl acetate gradients to separate halogenated byproducts.

- Recrystallization : Ethanol or methanol as solvents for high-purity crystals.

- Distillation : For liquid intermediates, though limited by thermal stability of brominated compounds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of halogen substituents in this compound during cross-coupling reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model electronic effects (e.g., electron-withdrawing fluorine vs. bromine steric bulk) to predict regioselectivity in Suzuki-Miyaura couplings. Solvent effects (PCM models) and transition-state analysis guide optimal catalyst selection (e.g., Pd(PPh)) and reaction conditions .

Q. What experimental approaches resolve discrepancies between observed and theoretical NMR chemical shifts for this compound?

- Answer : Discrepancies arise from solvent effects, dynamic processes, or impurities. Strategies include:

- Variable Temperature NMR : To identify conformational changes or rotameric equilibria.

- COSY/NOESY : For through-space coupling analysis of substituent orientations.

- Computational Shift Prediction : Tools like ACD/Labs or Gaussian NMR simulations correlate experimental data with theoretical models .

Q. How do steric and electronic effects of bromine/fluorine substituents influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Answer : Fluorine’s strong electron-withdrawing effect activates the ring for SNAr at specific positions, while bromine’s steric bulk may hinder attack. Competitive experiments with varying nucleophiles (e.g., amines vs. thiols) under controlled pH and temperature quantify substituent directing effects. Kinetic studies (e.g., UV-Vis monitoring) further elucidate rate-determining steps .

Q. What safety protocols are essential for handling this compound, given its halogenated structure?

- Answer : Required measures include:

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Halogenated waste containers for incineration.

- Emergency Protocols : Neutralization of spills with sodium bicarbonate or specialized absorbents .

Methodological Guidance

Q. How can crystallographic data (e.g., SHELX refinement) validate the molecular structure of this compound?

- Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths, angles, and torsional conformations. Key steps:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K).

- Refinement : Iterative cycles using SHELXL to minimize R-factors (<5%).

- Validation : PLATON/CHECKCIF for assessing structural integrity and detecting disorders .

Q. What bioassay designs are appropriate for probing the biological activity of this compound?

- Answer : For antimicrobial or enzyme inhibition studies:

- Dose-Response Assays : MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains.

- Enzyme Kinetics : Fluorescence-based assays (e.g., NADH depletion for dehydrogenase inhibition).

- Cytotoxicity : MTT assays on mammalian cell lines to evaluate IC values. Data normalization against controls (DMSO vehicle) is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.